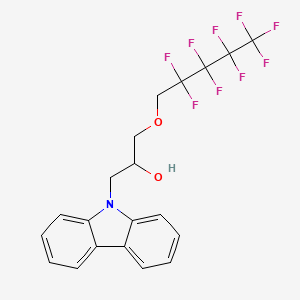
1-Carbazol-9-yl-3-(2,2,3,3,4,4,5,5,5-nonafluoro-pentyloxy)-propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Carbazol-9-yl-3-(2,2,3,3,4,4,5,5,5-nonafluoro-pentyloxy)-propan-2-ol is a complex organic compound that features a carbazole moiety and a highly fluorinated alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Carbazol-9-yl-3-(2,2,3,3,4,4,5,5,5-nonafluoro-pentyloxy)-propan-2-ol typically involves multiple steps:
Formation of the Carbazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Fluorinated Alkyl Chain: This step may involve nucleophilic substitution reactions where a fluorinated alkyl halide reacts with a suitable nucleophile.
Formation of the Propanol Group: This can be done through reduction reactions or by using protecting groups that are later removed.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-Carbazol-9-yl-3-(2,2,3,3,4,4,5,5,5-nonafluoro-pentyloxy)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The fluorinated alkyl chain can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or sulfonates under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce various alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological systems.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Carbazol-9-yl-3-(2,2,3,3,4,4,5,5,5-nonafluoro-pentyloxy)-propan-2-ol would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The highly fluorinated alkyl chain may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-Carbazol-9-yl-3-(2,2,3,3,4,4,5,5,5-nonafluoro-pentyloxy)-propan-1-ol: Similar structure but with a different position of the hydroxyl group.
1-Carbazol-9-yl-3-(2,2,3,3,4,4,5,5,5-nonafluoro-pentyloxy)-ethanol: Similar structure but with a shorter alkyl chain.
Uniqueness
1-Carbazol-9-yl-3-(2,2,3,3,4,4,5,5,5-nonafluoro-pentyloxy)-propan-2-ol is unique due to its combination of a carbazole moiety and a highly fluorinated alkyl chain, which imparts distinct chemical properties such as high thermal stability and resistance to oxidation.
Properties
Molecular Formula |
C20H16F9NO2 |
|---|---|
Molecular Weight |
473.3 g/mol |
IUPAC Name |
1-carbazol-9-yl-3-(2,2,3,3,4,4,5,5,5-nonafluoropentoxy)propan-2-ol |
InChI |
InChI=1S/C20H16F9NO2/c21-17(22,18(23,24)19(25,26)20(27,28)29)11-32-10-12(31)9-30-15-7-3-1-5-13(15)14-6-2-4-8-16(14)30/h1-8,12,31H,9-11H2 |
InChI Key |
FSEGUWHCTLRWKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(COCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11984951.png)
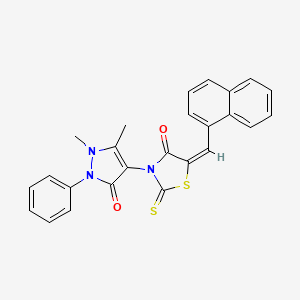

![[9-Chloro-2-(2-furyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methoxyphenyl)methanone](/img/structure/B11984981.png)
![3-(4-pentylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11984990.png)
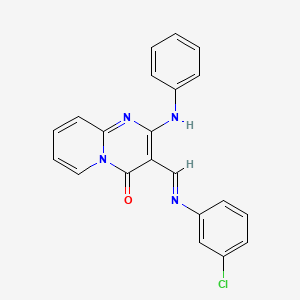

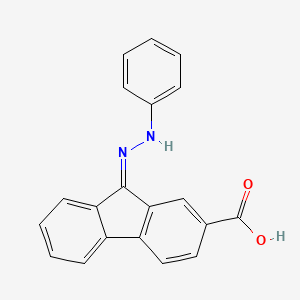

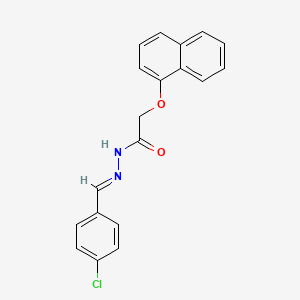


![4-Nitrobenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B11985035.png)
